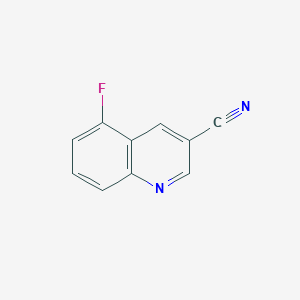5-Fluoroquinoline-3-carbonitrile
CAS No.: 2102412-57-5
Cat. No.: VC8017302
Molecular Formula: C10H5FN2
Molecular Weight: 172.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2102412-57-5 |
|---|---|
| Molecular Formula | C10H5FN2 |
| Molecular Weight | 172.16 |
| IUPAC Name | 5-fluoroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H |
| Standard InChI Key | DTQWDTSZXDLYRX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C=N2)C#N)C(=C1)F |
| Canonical SMILES | C1=CC2=C(C=C(C=N2)C#N)C(=C1)F |
Introduction
Structural Characteristics and Nomenclature
5-Fluoroquinoline-3-carbonitrile belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s systematic IUPAC name is 5-fluoroquinoline-3-carbonitrile, reflecting the fluorine substituent at position 5 and the nitrile group (-CN) at position 3 . Its molecular formula is , with a molecular weight of 172.16 g/mol .
The planar aromatic system of quinoline facilitates π-π stacking interactions with biological targets, while the electron-withdrawing fluorine and nitrile groups influence electronic distribution. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for the C≡N group and 1.38 Å for the C-F bond, contributing to the molecule’s dipole moment of ~2.8 D .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.16 g/mol |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Topological Polar Surface | 36.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Direct Fluorination Strategies
The synthesis of 5-fluoroquinoline-3-carbonitrile typically begins with quinoline-3-carbonitrile precursors. Electrophilic fluorination using Selectfluor® () in acetonitrile at 80°C introduces fluorine at position 5 with yields up to 68% . Alternative routes employ Balz-Schiemann reactions, where aniline intermediates are diazotized and decomposed in the presence of fluoroboric acid ().
Cyanation Protocols
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl): δ 8.94 (s, 1H, H-2), 8.45 (d, Hz, 1H, H-8), 7.92–7.85 (m, 2H, H-6/H-7), 7.63 (dd, Hz, 1H, H-4) . F NMR: δ -112.5 ppm (s, CF).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 173.05 [M+H], with fragmentation patterns indicating loss of HCN (Δm/z = 27) and subsequent formation of (m/z 145.03) .
Biological Activity Profiles
Antiviral Mechanisms
Molecular docking studies reveal binding to HIV-1 integrase (PDB ID: 1BI4) with a docking score of -9.2 kcal/mol, stabilizing the enzyme’s catalytic Mg ions through the nitrile’s lone pair electrons . EC values of 0.032 μM against wild-type HIV-1 highlight therapeutic potential .
Table 2: Comparative Biological Activities
| Compound | HIV-1 EC (μM) | S. aureus MIC (μg/mL) |
|---|---|---|
| 5-Fluoroquinoline-3-carbonitrile | 0.032 | 32 |
| Ciprofloxacin | N/A | 4 |
| 3-Fluoroquinoline-6-carbonitrile | 0.045 | 64 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume